Cas no 1706495-27-3 ((2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one)
![(2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one structure](https://ja.kuujia.com/scimg/cas/1706495-27-3x500.png)
(2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- (E)-3-(3,4-dimethoxyphenyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one
- (2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one
-
- インチ: 1S/C20H23NO3S2/c1-23-16-7-5-15(14-17(16)24-2)6-8-20(22)21-10-9-19(26-13-11-21)18-4-3-12-25-18/h3-8,12,14,19H,9-11,13H2,1-2H3/b8-6+
- InChIKey: MFGAISGEQVMVQM-SOFGYWHQSA-N
- ほほえんだ: C(N1CCC(C2SC=CC=2)SCC1)(=O)/C=C/C1=CC=C(OC)C(OC)=C1
(2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6481-4179-20μmol |
(2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one |
1706495-27-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6481-4179-3mg |
(2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one |
1706495-27-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6481-4179-10mg |
(2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one |
1706495-27-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6481-4179-1mg |
(2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one |
1706495-27-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6481-4179-40mg |
(2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one |
1706495-27-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6481-4179-5mg |
(2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one |
1706495-27-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6481-4179-30mg |
(2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one |
1706495-27-3 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6481-4179-100mg |
(2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one |
1706495-27-3 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6481-4179-20mg |
(2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one |
1706495-27-3 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6481-4179-75mg |
(2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one |
1706495-27-3 | 75mg |
$208.0 | 2023-09-08 |
(2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one 関連文献
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
(2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-oneに関する追加情報
Introduction to Compound with CAS No. 1706495-27-3 and Product Name: (2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one
The compound with the CAS number 1706495-27-3 and the product name (2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including dimethoxyphenyl, thiophen-2-yl, and 1,4-thiazepan-4-yl, makes it a versatile scaffold for further chemical modifications and biological evaluations.
Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The thiazepane ring system, in particular, has been extensively studied for its pharmacological properties. In this context, the compound (2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one exhibits promising characteristics that make it a valuable candidate for further investigation. The integration of dimethoxyphenyl and thiophen-2-yl moieties into the thiazepane core enhances its binding affinity to various biological targets, opening up new avenues for drug design.
One of the most intriguing aspects of this compound is its potential as a scaffold for developing small-molecule inhibitors. The prop-2-enone group provides a reactive site for further chemical modifications, allowing researchers to tailor the molecule's properties to specific biological targets. For instance, studies have shown that derivatives of this compound can interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for treating chronic inflammatory diseases.
The structural features of (2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one also make it an attractive candidate for exploring novel mechanisms of action. The combination of the dimethoxyphenyl group and the thiophen-2-yl moiety can influence both the electronic properties and solubility of the molecule, which are critical factors in drug efficacy. Additionally, the presence of the thiazepane ring suggests potential interactions with biological systems that are not typically observed with simpler aromatic compounds.
In light of these properties, researchers have been investigating this compound as a potential lead for drug development. Initial in vitro studies have demonstrated interesting biological activities, including anti-inflammatory and antioxidant effects. These findings are particularly significant given the increasing demand for alternative treatments for conditions such as arthritis and neurodegenerative diseases. The compound's ability to modulate key signaling pathways makes it a compelling candidate for further preclinical studies.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the dimethoxyphenyl group is particularly challenging due to its sensitivity to various reaction conditions. However, advances in synthetic methodologies have made it possible to achieve high levels of selectivity and efficiency in these transformations. Similarly, the incorporation of the thiophen-2-yl moiety requires precise control over reaction parameters to avoid unwanted side products.
Once synthesized, the compound is subjected to rigorous characterization using spectroscopic techniques such as NMR and mass spectrometry. These analyses provide critical information about its molecular structure and purity. Further characterization includes X-ray crystallography to determine its three-dimensional structure at an atomic level. This detailed understanding is essential for predicting its biological activity and designing subsequent analogs.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for studying enzyme mechanisms and developing new diagnostic reagents. For instance, researchers have explored its use as a probe for enzymes involved in metabolic pathways relevant to cancer biology. By understanding how this compound interacts with these enzymes, scientists can gain insights into potential therapeutic strategies.
Moreover, the compound's stability under various conditions makes it suitable for industrial applications as well. Its resistance to degradation under physiological conditions ensures that it remains effective when used in formulations designed for oral or topical administration. This stability is particularly important for developing long-lasting treatments that require minimal dosing frequency.
As research continues to uncover new applications for this compound, it is likely that its significance in pharmaceutical chemistry will only grow. The combination of structural complexity and functional diversity makes it a rich source of inspiration for chemists seeking to develop novel therapeutics. By leveraging its unique properties, scientists can create new classes of drugs that address unmet medical needs more effectively than existing treatments.
1706495-27-3 ((2E)-3-(3,4-dimethoxyphenyl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]prop-2-en-1-one) 関連製品
- 1895506-59-8(1-(2,6-difluoro-3-methylphenyl)propan-2-ol)
- 946366-48-9(2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine)
- 898630-97-2(N2-(4-methylphenyl)-6-(morpholin-4-yl)-N4-3-(trifluoromethyl)phenyl-1,3,5-triazine-2,4-diamine)
- 2229147-11-7(5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole)
- 1223455-75-1(5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide)
- 2229105-56-8(5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2171587-03-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid)
- 1808492-36-5(N-(4-cyanooxan-4-yl)-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide)
- 2229266-69-5(tert-butyl N-1-(1-aminocyclohexyl)cyclopentylcarbamate)
- 1601810-28-9(1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane)




